N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
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Overview
Description
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide is a complex organic compound that features a piperazine ring, a phenylpropyl group, and a methylsulfanylpropyl chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and a dihaloalkane to form the piperazine ring.
Introduction of the Phenylpropyl Group: This can be achieved through a nucleophilic substitution reaction where the piperazine nitrogen attacks a phenylpropyl halide.
Attachment of the Methylsulfanylpropyl Chain: This step might involve the reaction of a thiol with a suitable alkyl halide to introduce the methylsulfanyl group.
Acetylation: The final step could involve the acetylation of the piperazine nitrogen with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.
Substitution: The phenylpropyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide: can be compared to other piperazine derivatives like:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methylsulfanylpropyl)-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c1-25-14-6-10-20-18(23)15-17-19(24)21-11-13-22(17)12-5-9-16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONCJQVVIAZIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)CC1C(=O)NCCN1CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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